N-{2-[4-(aminosulfonyl)phenyl]ethyl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Catalog No.
S11821771
CAS No.
M.F
C20H20N2O5S
M. Wt
400.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-7,8-dimethyl-...

Product Name

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

IUPAC Name

7,8-dimethyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]chromene-2-carboxamide

Molecular Formula

C20H20N2O5S

Molecular Weight

400.4 g/mol

InChI

InChI=1S/C20H20N2O5S/c1-12-3-8-16-17(23)11-18(27-19(16)13(12)2)20(24)22-10-9-14-4-6-15(7-5-14)28(21,25)26/h3-8,11H,9-10H2,1-2H3,(H,22,24)(H2,21,25,26)

InChI Key

BSOGIALCDDRFAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound characterized by its complex structure, which integrates a chromene core with a carboxamide and sulfonamide functionalities. The chromene moiety is notable for its biological activity, particularly in medicinal chemistry, where it serves as a scaffold for various pharmacologically active compounds. The presence of the aminophenyl and sulfonamide groups enhances its potential as a therapeutic agent, particularly in targeting specific biological pathways.

Characteristic of amides and sulfonamides. Key reactions include:

  • Acylation: The carboxamide group can participate in acylation reactions, forming derivatives that may exhibit altered biological activities.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding acid and amine.
  • Nucleophilic Substitution: The sulfonamide group can engage in nucleophilic substitution reactions, allowing for further functionalization of the compound.

These reactions are essential for modifying the compound to enhance its efficacy or selectivity against biological targets.

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has shown promising biological activities, particularly as an inhibitor of carbonic anhydrase enzymes. These enzymes play critical roles in various physiological processes, including pH regulation and ion transport. Inhibition of carbonic anhydrase has therapeutic implications in treating conditions such as glaucoma, epilepsy, and certain types of cancer . Additionally, compounds with similar structures have been investigated for their anti-inflammatory and analgesic properties.

The synthesis of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide generally involves multi-step synthetic pathways:

  • Formation of the Chromene Core: Starting from 4-oxo-4H-chromene-2-carboxylic acid, which is subjected to various reactions to introduce substituents at the 7 and 8 positions.
  • Introduction of the Aminosulfonyl Group: This can be achieved through nucleophilic substitution reactions involving sulfonyl chlorides or similar electrophiles.
  • Final Coupling Reaction: The final product is obtained by coupling the modified chromene with the appropriate amine under controlled conditions to ensure high yields and purity .

The compound has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting carbonic anhydrase and other enzymes.
  • Research Tools: In biochemical assays to study enzyme inhibition and related pathways.
  • Therapeutics: Potential use in treating diseases associated with dysregulated carbonic anhydrase activity.

Interaction studies are crucial for understanding how N-{2-[4-(aminosulfonyl)phenyl]ethyl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide interacts with biological targets. These studies typically involve:

  • Binding Affinity Assays: Evaluating how well the compound binds to carbonic anhydrase and other relevant proteins.
  • In Vivo Studies: Assessing pharmacokinetics and pharmacodynamics in animal models to determine therapeutic efficacy.
  • Molecular Docking Studies: Computational modeling to predict binding sites and affinities on target proteins .

Several compounds share structural features with N-{2-[4-(aminosulfonyl)phenyl]ethyl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide. Here are some notable examples:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-methyl-4H-chromene-2-carboxamideSimilar chromene core; methyl substitutionAnticancer activityMethyl group affects solubility
N-{2-[3-(sulfonamido)phenyl]ethyl}-6-methoxyquinoline-4-carboxamideQuinoline scaffoldAntimicrobial propertiesDifferent heterocyclic core
7-Hydroxychromone derivativesChromone structure without sulfonamideAntioxidant propertiesLack of sulfonamide may reduce specificity

These comparisons highlight the unique combination of functionalities in N-{2-[4-(aminosulfonyl)phenyl]ethyl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide that may enhance its therapeutic potential while differentiating it from other similar compounds.

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

400.10929292 g/mol

Monoisotopic Mass

400.10929292 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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